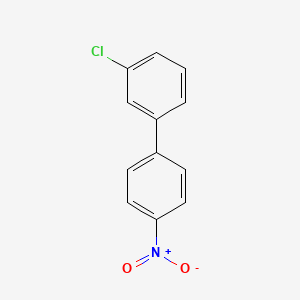

1-Chloro-3-(4-nitrophenyl)benzene

Description

1-Chloro-3-(4-nitrophenyl)benzene is a substituted aromatic compound featuring a benzene ring with a chlorine atom at the 1-position and a 4-nitrophenyl group at the 3-position. The nitro group (-NO₂) is electron-withdrawing, enhancing the compound’s polarity and influencing its reactivity in substitution and reduction reactions. This compound is structurally analogous to intermediates used in pharmaceuticals, agrochemicals, and materials science, where substituent positions and functional groups dictate application-specific properties.

Properties

IUPAC Name |

1-chloro-3-(4-nitrophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8ClNO2/c13-11-3-1-2-10(8-11)9-4-6-12(7-5-9)14(15)16/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUKNPNHETDDFSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20466927 | |

| Record name | 1-Chloro-3-(4-nitrophenyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20466927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

952-22-7 | |

| Record name | 1-Chloro-3-(4-nitrophenyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20466927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-3-(4-nitrophenyl)benzene can be synthesized through various methods, including:

Nitration of 1-Chlorobenzene: This involves the nitration of 1-chlorobenzene using a mixture of concentrated sulfuric acid and nitric acid. The reaction typically occurs at a temperature range of 50-60°C.

Suzuki-Miyaura Coupling: This method involves the coupling of 1-chloro-3-bromobenzene with 4-nitrophenylboronic acid in the presence of a palladium catalyst and a base such as potassium carbonate.

Industrial Production Methods: Industrial production of this compound often employs large-scale nitration processes, utilizing continuous flow reactors to ensure efficient mixing and temperature control.

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-3-(4-nitrophenyl)benzene undergoes several types of chemical reactions, including:

Electrophilic Aromatic Substitution: The nitro group deactivates the benzene ring towards electrophilic substitution, making reactions such as halogenation and nitration less favorable.

Nucleophilic Aromatic Substitution: The presence of the nitro group enhances the reactivity of the compound towards nucleophilic aromatic substitution, particularly at the position ortho to the nitro group.

Common Reagents and Conditions:

Reduction: Catalytic hydrogenation using palladium on carbon can reduce the nitro group to an amino group.

Substitution: Sodium methoxide in methanol can be used for nucleophilic substitution reactions.

Major Products:

Reduction Product: 1-Chloro-3-(4-aminophenyl)benzene.

Substitution Product: 1-Chloro-3-(4-methoxyphenyl)benzene.

Scientific Research Applications

Chemistry

1-Chloro-3-(4-nitrophenyl)benzene serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its structure allows it to participate in electrophilic aromatic substitution reactions, making it a valuable building block for more complex molecules.

Biology

Research indicates that this compound exhibits potential biological activities, including:

- Antimicrobial Properties : Studies have shown that halogenated compounds often possess enhanced antimicrobial effects. For example, this compound has demonstrated activity against several bacterial strains.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 50 mg/mL |

| Escherichia coli | 50 mg/mL |

- Anticancer Properties : Preliminary studies suggest the compound may influence cellular pathways involved in cancer progression, warranting further investigation into its potential as an anticancer agent.

Medicine

The compound is being explored for its role in drug development, particularly in targeting specific molecular pathways associated with diseases. Its ability to undergo metabolic transformations may lead to the formation of reactive intermediates that can interact with biological targets.

Industry

This compound is utilized in the production of dyes, pigments, and other industrial chemicals. Its chemical properties make it suitable for applications in the textile and plastics industries.

Case Study 1: Antimicrobial Activity

A study conducted on various halogenated compounds revealed that those similar to this compound exhibited significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The presence of the nitro group was found to enhance membrane penetration, thereby increasing efficacy against bacterial growth.

Case Study 2: Drug Development

In a recent investigation into drug candidates targeting cancer cell lines, this compound was identified as a potential lead compound due to its structural similarity to known anticancer agents. The study highlighted its ability to induce apoptosis in cancer cells through specific molecular pathways.

Mechanism of Action

The mechanism of action of 1-Chloro-3-(4-nitrophenyl)benzene involves its interaction with molecular targets through electrophilic and nucleophilic pathways. The nitro group plays a crucial role in modulating the compound’s reactivity and interaction with biological molecules. The compound can undergo reduction to form an amino derivative, which may further interact with enzymes and receptors in biological systems .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1-Chloro-3-(4-nitrophenyl)benzene with structurally related compounds, focusing on molecular properties, substituent effects, and reactivity. Data are derived from the provided evidence and extrapolated for the target compound where necessary.

Key Comparisons

Substituent Effects on Reactivity :

- The nitro group in this compound and 1-chloro-4-nitrobenzene facilitates reduction to amines (e.g., using Raney Ni or Fe/HCl), but yields depend on steric and electronic factors .

- Methoxy groups (electron-donating) vs. nitro groups (electron-withdrawing) alter solubility and reaction rates. For example, 1-chloro-3-(4-methoxyphenyl)benzene is more soluble in organic solvents than nitro-substituted analogs .

Synthetic Challenges: Synthesis of this compound may face issues similar to those reported for 1-chloro-4-((4-nitrophenoxy)methyl)benzene, where reaction conditions (base, solvent, temperature) significantly impact yields. K₂CO₃ in acetone or THF is often optimal for aryl ether formation .

Physical Properties :

- Melting Points : Para-substituted nitro compounds (e.g., 1-chloro-4-nitrobenzene) typically exhibit higher melting points than meta-substituted isomers due to symmetry .

- Molecular Weight : Bulky substituents (e.g., dichlorophenylmethyl in ) increase molecular weight, reducing volatility but enhancing thermal stability .

Safety Profiles :

- Chloronitrobenzenes (e.g., 1-chloro-3-nitrobenzene) are toxic upon inhalation or dermal exposure, requiring stringent handling protocols. Similar precautions likely apply to the target compound .

Biological Activity

1-Chloro-3-(4-nitrophenyl)benzene, also known as 1-Cl-3-NPB, is an aromatic compound characterized by the presence of a chlorine atom and a nitrophenyl group attached to a benzene ring. Its structure influences its biological activity, making it a subject of interest in various fields including medicinal chemistry and toxicology.

Chemical Structure

- Chemical Formula : C₁₂H₈ClN₁O₂

- Molecular Weight : Approximately 239.65 g/mol

- Structure : The compound consists of a benzene ring with a chlorine atom at the first position and a para-nitrophenyl group at the third position.

The biological activity of this compound is primarily influenced by its electron-withdrawing groups (the chlorine and nitro groups), which affect its reactivity and interaction with biological systems. These groups can alter the compound's ability to undergo electrophilic aromatic substitution reactions, impacting its potential toxicity and therapeutic effects.

Toxicological Profile

This compound has been studied for its toxicological effects, particularly in mammalian systems. Key findings include:

- Metabolism : Similar compounds, like 1-chloro-4-nitrobenzene, undergo significant metabolic transformations in vivo, including nitro-group reduction and glutathione conjugation . While specific metabolic pathways for 1-Cl-3-NPB remain less documented, it is likely to follow similar pathways due to structural similarities.

- Toxicity : The compound exhibits varying degrees of toxicity depending on exposure levels. For instance, related compounds have shown adverse effects such as methemoglobinemia and oxidative damage to red blood cells, which can lead to anemia .

In Vivo Studies

Research indicates that exposure to similar nitro-substituted compounds can lead to significant health concerns:

- A study on 1-chloro-4-nitrobenzene reported that it induced chromosomal aberrations and DNA strand breaks in laboratory animals . This suggests potential mutagenic properties that may also be relevant for 1-Cl-3-NPB.

- Inhalation studies revealed that exposure led to increased levels of methemoglobin in rats, indicating oxidative stress and potential damage to erythrocytes .

In Vitro Studies

In vitro experiments with structurally related compounds have demonstrated their cytotoxic effects against various cancer cell lines. For example:

- Cytotoxicity Testing : 4-nitro-substituted compounds have shown significant cytotoxicity against tumor cell lines, indicating potential therapeutic applications if similar activities are observed with 1-Cl-3-NPB .

Comparative Analysis of Related Compounds

To better understand the biological activity of this compound, a comparison with structurally similar compounds can provide insights into its potential effects.

| Compound Name | Toxicity Level | Mutagenicity | Biological Activity |

|---|---|---|---|

| 1-Chloro-4-nitrobenzene | High | Positive | Induces DNA damage |

| 1-Chloro-2-nitrobenzene | Moderate | Weak | Mild clastogenic activity |

| 4-Nitroaniline | High | Positive | Carcinogenic potential |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.